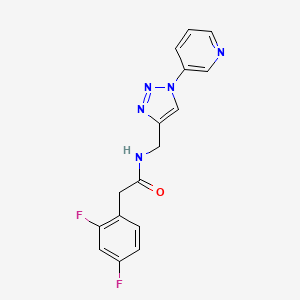

2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a 2,4-difluorophenyl group, a pyridin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the pyridin-3-yl group and the 1H-1,2,3-triazol-4-yl group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of fluorine atoms could affect its reactivity and stability .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

The study by Yıldırım and Cetin (2008) explored the synthesis and evaluation of acetamide derivatives as corrosion inhibitors. They found that certain derivatives showed promising inhibition efficiencies in both acidic and mineral oil mediums, suggesting potential applications for the chemical compound in corrosion prevention efforts (Yıldırım & Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

A study by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs revealed their potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, molecular docking studies suggested that these compounds could bind effectively to Cyclooxygenase 1 (COX1), highlighting a dual application in renewable energy and biochemistry (Mary et al., 2020).

Synthetic Chemistry and Material Science

Research by Getlik et al. (2013) demonstrated the synthetic versatility of pyridin-4-yl acetamide derivatives through nucleophilic aromatic substitution, enabling the creation of novel compounds with potential applications in material science and organic synthesis (Getlik et al., 2013).

Agricultural Chemistry

The study by Hu et al. (2005) on the crystal structure of the herbicide flumetsulam highlighted the importance of acetamide derivatives in developing more efficient and selective agrochemicals. This research underscores the compound's potential applications in enhancing agricultural productivity and pest management (Hu et al., 2005).

Antimicrobial Properties

MahyavanshiJyotindra et al. (2011) synthesized and evaluated the antimicrobial activity of triazole-sulfanyl-acetamide derivatives. Their findings suggest that compounds with this structure could serve as templates for developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections (MahyavanshiJyotindra et al., 2011).

Wirkmechanismus

Target of Action

The primary target of the compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide acts as an inhibitor to this pathway .

Biochemical Pathways

The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide affects the FGFR signaling pathway . This pathway plays an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

The compound 2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide inhibits the FGFR signaling pathway . This inhibition can lead to the suppression of cell proliferation and migration, and induction of apoptosis .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c17-12-4-3-11(15(18)7-12)6-16(24)20-8-13-10-23(22-21-13)14-2-1-5-19-9-14/h1-5,7,9-10H,6,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCADWIUJGMBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-difluorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)

![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)

![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)